![molecular formula C15H18N4S B5777975 N-6-quinoxalinyl-1-azepanecarbothioamide](/img/structure/B5777975.png)
N-6-quinoxalinyl-1-azepanecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-6-quinoxalinyl-1-azepanecarbothioamide, also known as QAQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. QAQ is a thioamide derivative of quinoxaline and azepane, and its unique chemical structure has led to several studies on its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
The mechanism of action of N-6-quinoxalinyl-1-azepanecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. N-6-quinoxalinyl-1-azepanecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-6-quinoxalinyl-1-azepanecarbothioamide has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. Additionally, N-6-quinoxalinyl-1-azepanecarbothioamide has been shown to reduce inflammation and oxidative stress in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-6-quinoxalinyl-1-azepanecarbothioamide is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of various bacterial infections. Additionally, N-6-quinoxalinyl-1-azepanecarbothioamide has shown promise as a cancer therapeutic agent due to its ability to inhibit cancer cell proliferation. However, one limitation of N-6-quinoxalinyl-1-azepanecarbothioamide is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-6-quinoxalinyl-1-azepanecarbothioamide. One area of interest is the development of N-6-quinoxalinyl-1-azepanecarbothioamide derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of N-6-quinoxalinyl-1-azepanecarbothioamide and its potential applications in various fields. Finally, research is needed to investigate the potential use of N-6-quinoxalinyl-1-azepanecarbothioamide in combination with other therapeutic agents for the treatment of bacterial infections and cancer.
In conclusion, N-6-quinoxalinyl-1-azepanecarbothioamide, or N-6-quinoxalinyl-1-azepanecarbothioamide, is a compound that has shown potential as a therapeutic agent in various scientific research applications. Its broad-spectrum antimicrobial activity and ability to inhibit cancer cell proliferation make it a promising candidate for the treatment of various diseases. Further research is needed to fully elucidate its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-6-quinoxalinyl-1-azepanecarbothioamide involves the reaction of 6-bromoquinoxaline with 1-azepanethiol in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with ammonium thiocyanate to yield N-6-quinoxalinyl-1-azepanecarbothioamide. Various modifications to this synthesis method have been proposed, including the use of different reducing agents and solvents.
Wissenschaftliche Forschungsanwendungen
N-6-quinoxalinyl-1-azepanecarbothioamide has shown potential as a therapeutic agent in various scientific research applications. It has been demonstrated to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N-6-quinoxalinyl-1-azepanecarbothioamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-quinoxalin-6-ylazepane-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c20-15(19-9-3-1-2-4-10-19)18-12-5-6-13-14(11-12)17-8-7-16-13/h5-8,11H,1-4,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNZEUIJIWDPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Smssf-0625070 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.